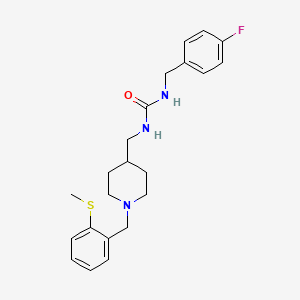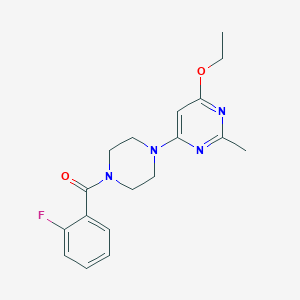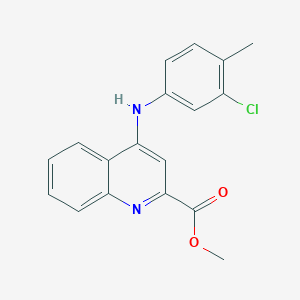
Methyl 4-((3-chloro-4-methylphenyl)amino)quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula of C9H7N .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .科学的研究の応用
Synthesis and Transformations
Quinoline derivatives, including compounds similar to Methyl 4-((3-chloro-4-methylphenyl)amino)quinoline-2-carboxylate, are explored for their potential as fluorophores, which are widely used in biochemistry and medicine for studying various biological systems. The synthesis and transformations of similar quinoline derivatives have been studied, demonstrating their potential in creating sensitive and selective compounds for biological applications (Aleksanyan & Hambardzumyan, 2013).
Antimalarial Activity
Derivatives of quinoline, like the one , have shown promising results in antimalarial studies. For instance, certain quinoline compounds were synthesized and evaluated for their effectiveness against malaria, demonstrating significant in vitro antimalarial activity (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Applications in Organic Synthesis
These quinoline derivatives play a crucial role in organic synthesis. For example, the synthesis of substituted quinolines and related compounds provides insights into the versatility of these derivatives in generating biologically active compounds (Khodair et al., 1999).
Antituberculosis Agents
In the field of medicinal chemistry, some quinoline derivatives have been synthesized and evaluated as potential anti-Mycobacterium tuberculosis agents. These studies highlight the diversity of applications and the potential therapeutic benefits of quinoline-based compounds (Jaso et al., 2005).
作用機序
Target of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets . They can influence signal transduction pathways, metabolic pathways, and cell cycle regulation, among others .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the known effects of similar quinoline derivatives, it can be speculated that this compound may have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of Methyl 4-((3-chloro-4-methylphenyl)amino)quinoline-2-carboxylate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
将来の方向性
The future of quinoline derivatives lies in the development of new therapeutic agents. Many new therapeutic agents have been developed by using quinoline nucleus . There’s a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
特性
IUPAC Name |
methyl 4-(3-chloro-4-methylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-7-8-12(9-14(11)19)20-16-10-17(18(22)23-2)21-15-6-4-3-5-13(15)16/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRYZGKBJLSCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

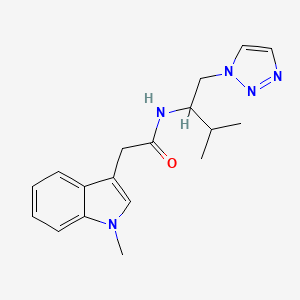
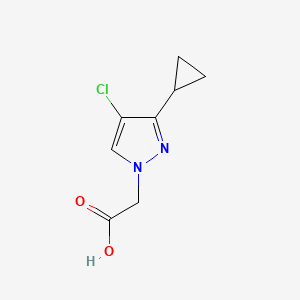
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
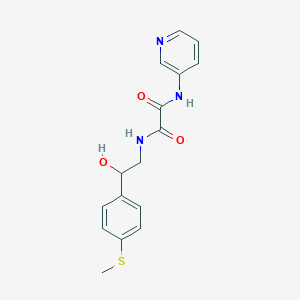
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)

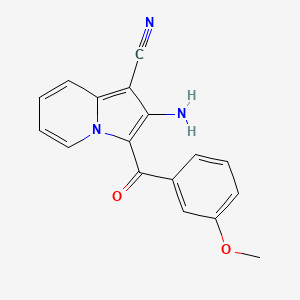
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)
![Ethyl 4-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B2923440.png)
![3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B2923442.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2923444.png)
